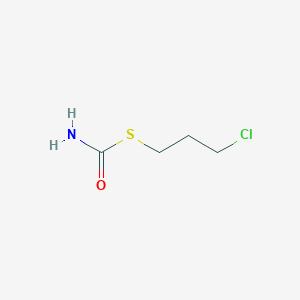
S-(3-chloropropyl) carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(3-chloropropyl) carbamothioate is an organosulfur compound belonging to the thiocarbamate family. Thiocarbamates are sulfur analogues of carbamates and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound’s unique structure, which includes a chloropropyl group and a thiolcarbamate moiety, imparts distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 3-chloropropyl thiolcarbamate typically involves the reaction of 3-chloropropylamine with carbon disulfide, followed by the addition of an appropriate alkylating agent. One common method is the one-pot synthesis, which allows for the direct conversion of N-formamides into thiocarbamates by initial dehydration with p-toluene sulfonyl chloride to the respective isocyanide and subsequent addition of a sulfoxide component . This method is efficient and environmentally friendly, as it eliminates the need for isolation and purification of intermediates.
Industrial production methods often utilize the xanthate esterification-aminolysis method. This involves the esterification of xanthate with chlorohydrocarbon to produce xanthate ester, followed by aminolysis with aliphatic amine to generate thiocarbamate and by-product mercaptan . This method is preferred for its simplicity and high yield.
Análisis De Reacciones Químicas
S-(3-chloropropyl) carbamothioate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the thiocarbamate moiety can be reduced to form corresponding alcohols.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Major products formed from these reactions include disulfides, sulfonic acids, and substituted thiocarbamates .
Aplicaciones Científicas De Investigación
S-(3-chloropropyl) carbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and as a reagent in organic synthesis.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biochemical studies involving metalloproteins and enzymes.
Mecanismo De Acción
The mechanism by which 3-chloropropyl thiolcarbamate exerts its effects involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and enzymes, thereby modulating their activity. The chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Comparación Con Compuestos Similares
S-(3-chloropropyl) carbamothioate can be compared with other thiocarbamates, such as:
- O-ethyl-N-ethyl thiocarbamate
- O-isopropyl-N-ethyl thiocarbamate
- O-ethyl-N-propyl thiocarbamate
- O-butyl-N-butyl thiocarbamate
These compounds share similar structural features but differ in their alkyl groups, which can significantly affect their chemical properties and reactivity . The presence of the chloropropyl group in 3-chloropropyl thiolcarbamate makes it unique, as it provides additional reactivity through nucleophilic substitution reactions.
Propiedades
Número CAS |
17494-72-3 |
|---|---|
Fórmula molecular |
C4H8ClNOS |
Peso molecular |
153.63 g/mol |
Nombre IUPAC |
S-(3-chloropropyl) carbamothioate |
InChI |
InChI=1S/C4H8ClNOS/c5-2-1-3-8-4(6)7/h1-3H2,(H2,6,7) |
Clave InChI |
YUZPIPRFWMDPBQ-UHFFFAOYSA-N |
SMILES |
C(CSC(=O)N)CCl |
SMILES canónico |
C(CSC(=O)N)CCl |
Key on ui other cas no. |
17494-72-3 |
Sinónimos |
Carbamothioic acid S-(3-chloropropyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















